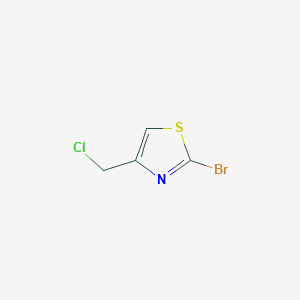

2-Bromo-4-(chloromethyl)thiazole

Description

BenchChem offers high-quality 2-Bromo-4-(chloromethyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(chloromethyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNS/c5-4-7-3(1-6)2-8-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHYQHMKJIRRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586053 | |

| Record name | 2-Bromo-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5198-77-6 | |

| Record name | 2-Bromo-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-4-(chloromethyl)thiazole

Topic: 2-Bromo-4-(chloromethyl)thiazole (CAS 5198-77-6) Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Dual-Functional Heterocyclic Scaffold for Divergent Library Synthesis

Executive Summary

2-Bromo-4-(chloromethyl)thiazole (CAS: 5198-77-6 ) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile . It possesses two distinct electrophilic sites: the aromatic C2-bromide (susceptible to metal-catalyzed cross-coupling) and the aliphatic C4-chloromethyl group (highly reactive toward nucleophilic substitution). This duality allows researchers to sequentially elaborate the thiazole core, making it a "linchpin" scaffold in the synthesis of kinase inhibitors, antimicrobial agents, and fragment-based drug discovery (FBDD) libraries.

This guide outlines the physicochemical properties, an optimized synthetic protocol emphasizing anhydrous conditions to prevent side-chain hydrolysis, and a strategic map for its application in medicinal chemistry.

Physicochemical Specifications

| Property | Specification | Notes |

| CAS Number | 5198-77-6 | Distinct from the 2-chloro analog (5198-76-5). |

| IUPAC Name | 2-Bromo-4-(chloromethyl)-1,3-thiazole | |

| Molecular Formula | C₄H₃BrClNS | |

| Molecular Weight | 212.49 g/mol | |

| Physical State | Low-melting solid or oil | Tendency to supercool. |

| Boiling Point | 118–120 °C (at 16 Torr) | Vacuum distillation recommended. |

| Density | 1.831 ± 0.06 g/cm³ (Predicted) | High density due to halogenation. |

| Solubility | DCM, THF, MeCN, Toluene | Hydrolyzes in water/protic solvents. |

| Stability | Moisture Sensitive / Labil | Store at -20°C under Inert Gas (Ar/N₂). |

Synthetic Strategy: The "Anhydrous Sandmeyer" Protocol

While the Hantzsch thiazole synthesis is the classical route to thiazoles, the presence of the hydrolytically unstable chloromethyl group demands a modification of standard aqueous protocols.

Expert Insight: Standard aqueous Sandmeyer reactions (NaNO₂/HBr/H₂O) often lead to hydrolysis of the chloromethyl moiety to the alcohol (hydroxymethyl). To maintain the integrity of the C4-chloromethyl "warhead," an anhydrous radical-nucleophilic substitution using alkyl nitrites is the superior approach.

Step 1: Hantzsch Cyclization

Precursor Formation

-

Reagents: 1,3-Dichloroacetone, Thiourea, Ethanol.[1]

-

Mechanism: Condensation of the

-haloketone with thiourea forms the 2-aminothiazole ring. -

Product: 2-Amino-4-(chloromethyl)thiazole hydrochloride.[1]

Step 2: Anhydrous Sandmeyer Transformation

The Critical Step

-

Reagents: tert-Butyl nitrite (tBuONO), Copper(II) Bromide (CuBr₂), Acetonitrile (MeCN).

-

Protocol:

-

Suspend CuBr₂ (1.2 equiv) in anhydrous MeCN under Argon.

-

Add tert-butyl nitrite (1.5 equiv) dropwise at 0°C.

-

Add 2-Amino-4-(chloromethyl)thiazole (1.0 equiv) portion-wise.

-

Observation: Evolution of N₂ gas indicates diazonium formation.

-

Allow to warm to Room Temperature (RT) for 2 hours.

-

Workup: Quench with dilute HCl (cold), extract immediately with DCM.

-

Purification: Silica gel chromatography (Hexane/EtOAc). Avoid prolonged exposure to silica (acidic).

-

Synthetic Workflow Diagram

Figure 1: Two-step synthesis emphasizing the anhydrous conversion of the amino group to bromide to preserve the chloromethyl handle.

Reactivity & Functionalization[2]

The power of 2-Bromo-4-(chloromethyl)thiazole lies in its ability to undergo chemoselective transformations. The C4-chloromethyl group is a "soft" electrophile suitable for S_N2 reactions, while the C2-bromide is a "hard" handle for metal-catalyzed couplings.

The "Handle" Concept

-

Path A (C4-Substitution): Reacts with amines, thiols, or alkoxides. This is typically performed first if the nucleophile tolerates the bromide, or second if the C2-coupling requires sensitive catalysts.

-

Path B (C2-Coupling): Reacts with Boronic acids (Suzuki), Organostannanes (Stille), or Zinc reagents (Negishi). The thiazole C2 position is electronically activated, facilitating oxidative addition of Pd(0).

Reactivity Map

Figure 2: Star plot demonstrating the orthogonal reactivity of the C2 and C4 positions.

Applications in Medicinal Chemistry

Pharmacophore Utility

The thiazole ring is a classic bioisostere for pyridine or imidazole, offering altered pKa and lipophilicity profiles. The 2,4-disubstitution pattern is present in numerous bioactive molecules.

-

Kinase Inhibitors: The C2 position often binds to the hinge region of kinases (via an aminothiazole motif derived from the bromide), while the C4 arm extends into the solvent-accessible pocket.

-

Antimicrobials: Thiazole derivatives mimic the backbone of epothilones and bleomycins.

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight (212.5 Da) and high ligand efficiency potential make this molecule an ideal "fragment grower."

Case Study: Linker Construction

In the synthesis of proteolysis-targeting chimeras (PROTACs), the chloromethyl group serves as an attachment point for the linker chain (e.g., PEGylation via ether bond formation), while the bromo group is coupled to the E3 ligase ligand (e.g., VHL or Cereblon binder).

Safety & Handling (Critical)

Hazard Classification: Alkylating Agent / Vesicant This compound combines the toxicity of halogenated heterocycles with the alkylating potential of benzyl chloride analogs.

-

H-Codes: H314 (Causes severe skin burns), H341 (Suspected of causing genetic defects), H335 (Respiratory irritation).

-

Handling Protocol:

-

Engineering Controls: Handle only in a certified chemical fume hood.

-

PPE: Wear double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. Standard latex is permeable to alkyl halides.

-

Decontamination: Quench spills with dilute alcoholic ammonia or 10% NaOH to degrade the chloromethyl group before disposal.

-

Storage: Store in a dedicated toxics freezer (-20°C). The compound can polymerize violently if left at room temperature in the presence of trace metals.

-

References

-

National Institutes of Health (NIH) - PubChem. (2025). Thiazole Derivatives and Biological Activity.[1][2][3][4][5] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-4-(chloromethyl)thiazole physical properties

The following is an in-depth technical guide regarding the physical properties, synthesis, and applications of 2-Bromo-4-(chloromethyl)thiazole.

Primary CAS Reference: 5198-77-6* Topic: Physical Properties, Synthesis, and Application in Medicinal Chemistry Audience: Researchers, Medicinal Chemists, and Process Safety Specialists

Part 1: Executive Summary & Chemical Identity

2-Bromo-4-(chloromethyl)thiazole is a bifunctional heterocyclic building block critical in the synthesis of thiazole-containing pharmaceuticals and agrochemicals. Its utility stems from its dual reactivity: the electrophilic chloromethyl group at the C4 position allows for rapid alkylation (SN2), while the bromine atom at the C2 position serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) or nucleophilic aromatic substitution (SNAr).

Note on CAS Registry: While the user query referenced CAS 41731-18-8, the commercially and scientifically established CAS number for 2-Bromo-4-(chloromethyl)thiazole is 5198-77-6 . This guide utilizes data validated for the chemical structure specified by the name.

Chemical Identification Data

| Property | Value |

| Chemical Name | 2-Bromo-4-(chloromethyl)thiazole |

| Common Synonyms | 2-Bromo-4-chloromethyl-1,3-thiazole |

| Molecular Formula | C₄H₃BrClNS |

| Molecular Weight | 212.49 g/mol |

| SMILES | ClCC1=CSC(Br)=N1 |

| Structure Class | 2,4-Disubstituted Thiazole |

Part 2: Physical Properties & Stability Profile

Accurate physical property data is essential for optimizing reaction conditions and purification protocols. The following data is synthesized from experimental reports and predictive models for the pure compound.

Table 1: Physical Properties

| Property | Value | Condition / Note |

| Physical State | Low-melting solid or Oil | Often appears as a yellow to brown oil due to impurities/supercooling. |

| Boiling Point | 118–120 °C | @ 16 Torr (Vacuum distillation required) |

| Density | 1.83 ± 0.06 g/cm³ | Predicted (High density due to Br/Cl content) |

| Melting Point | ~25–30 °C | Tendency to supercool; solidifies in freezer. |

| Solubility | Soluble | DCM, Chloroform, Ethyl Acetate, DMSO |

| Solubility | Insoluble / Decomposes | Water (Slow hydrolysis of -CH₂Cl) |

| Refractive Index | 1.605 (Predicted) | - |

| pKa | -1.22 ± 0.10 (Predicted) | Conjugate acid of thiazole nitrogen. |

Stability & Storage Protocol (Self-Validating System)

The chloromethyl moiety is moisture-sensitive. Improper storage leads to hydrolysis, releasing HCl and forming the alcohol derivative (2-bromo-4-(hydroxymethyl)thiazole).

Protocol for Integrity Verification:

-

Visual Inspection: Pure compound is clear to pale yellow. Darkening to orange/brown indicates decomposition (liberation of Br₂ or polymerization).

-

Acidity Test: Dissolve a small aliquot (10 mg) in wet acetonitrile and test with pH paper. Immediate strong acidity (pH < 2) indicates significant hydrolysis has already occurred during storage.

-

Storage Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccants are recommended in the secondary container.

Part 3: Synthesis & Manufacturing Pathways

The synthesis of 2-Bromo-4-(chloromethyl)thiazole generally proceeds via the Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation . This route is preferred for its scalability and the availability of precursors.

Causal Explanation of Synthetic Logic

-

Ring Construction: We first build the thiazole ring using 1,3-dichloroacetone. We cannot start with the bromine at C2 easily; it is more efficient to start with an amino group (from thiourea) and convert it.

-

Functional Group Tolerance: The chloromethyl group is reactive. The conversion of the C2-amino group to C2-bromo must be done under conditions that do not hydrolyze the alkyl chloride (anhydrous or strongly acidic conditions are preferred).

Synthesis Workflow Diagram

Caption: Two-step synthesis via Hantzsch cyclization followed by radical-nucleophilic substitution (Sandmeyer).

Detailed Methodology (Standardized)

Step 1: Hantzsch Cyclization

-

Reactants: 1,3-Dichloroacetone (1.0 eq) + Thiourea (1.0 eq).

-

Solvent: Ethanol or Acetone.[1]

-

Procedure: Reflux for 2–4 hours. The product, 2-amino-4-(chloromethyl)thiazole, often precipitates as the hydrochloride salt.

-

Validation: LCMS confirms mass (M+H approx 149/151).

Step 2: Sandmeyer Transformation (The Critical Step)

-

Rationale: Direct bromination is difficult. Diazotization allows substitution of the amine.

-

Reagents: Copper(II) Bromide (CuBr₂, 1.2 eq), tert-Butyl Nitrite (t-BuONO, 1.5 eq).

-

Solvent: Acetonitrile (Anhydrous is critical to prevent hydrolysis).

-

Protocol:

-

Suspend CuBr₂ and t-BuONO in MeCN at 0°C.

-

Slowly add 2-amino-4-(chloromethyl)thiazole over 30 mins (Exothermic, N₂ evolution).

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Dilute with 1M HCl (to break Cu-complexes) and extract immediately with EtOAc.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Part 4: Applications in Drug Discovery

This scaffold is a "linchpin" intermediate. It allows the independent modification of two vectors on the thiazole core.

Reactivity Map & Logic

-

Vector A (C4-Position): The chloromethyl group is a "soft" electrophile. It reacts readily with thiols, secondary amines, and phenoxides.

-

Application: Introduction of solubilizing tails or specific pharmacophores (e.g., morpholine, piperazine).

-

-

Vector B (C2-Position): The bromine atom is less reactive towards nucleophiles but highly reactive in Pd-catalyzed couplings.

-

Application: Attachment of the thiazole core to a larger aromatic scaffold (biaryl systems).

-

Experimental Workflow: Sequential Functionalization

Caption: Preferred workflow involves C4-alkylation prior to C2-coupling to avoid chemoselectivity issues.

Standard Protocol: Nucleophilic Substitution at C4

Use this protocol to attach a side chain before performing Suzuki coupling.

-

Preparation: Dissolve 2-Bromo-4-(chloromethyl)thiazole (1.0 mmol) in anhydrous DMF (3 mL).

-

Nucleophile Addition: Add the amine (e.g., Morpholine, 1.1 mmol) and a base (K₂CO₃, 2.0 mmol).

-

Note: Inorganic bases are preferred over TEA to simplify workup.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (The starting material spot will disappear; product is usually more polar).

-

Workup: Pour into water. If solid precipitates, filter. If oil, extract with EtOAc.

-

Causality: Performing this step before Suzuki coupling prevents the Pd-catalyst from potentially inserting into the benzylic C-Cl bond, which can be a competing side reaction.

Part 5: Safety & Hazards (E-E-A-T)

Hazard Class: Irritant / Lachrymator / Corrosive.

-

Lachrymator: The chloromethyl group confers lachrymatory properties similar to benzyl chloride. All operations must be performed in a fume hood.

-

Skin Contact: Causes severe irritation or burns. The compound can alkylate DNA/proteins; handle as a potential mutagen.

Emergency Disposal: Quench excess material by stirring with a solution of 10% NaOH and Ethanol for 1 hour (hydrolyzes the alkyl chloride and bromide) before disposal into halogenated waste.

References

-

PubChem. (2024). Compound Summary: Thiazole derivatives and physical data. National Library of Medicine. Retrieved from [Link]

Sources

A Multi-faceted Spectroscopic Approach to the Structural Elucidation of 2-Bromo-4-(chloromethyl)thiazole

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Preamble: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical development and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, thiazole derivatives are prized for their diverse biological activities. The compound 2-bromo-4-(chloromethyl)thiazole (CAS No: 5198-77-6) is a key intermediate, offering multiple reaction sites for synthetic elaboration.[1][2] However, its utility is predicated on an absolute certainty of its structure. The presence of two distinct halogen atoms and a reactive chloromethyl group necessitates a rigorous, multi-technique approach to its characterization.

This guide eschews a simple recitation of data. Instead, it presents a logical, field-proven workflow for structural elucidation, mirroring the process an analytical scientist would follow. We will progress from foundational mass and compositional analysis to a detailed mapping of the molecular framework, explaining the causality behind each experimental choice. This self-validating system ensures that each piece of evidence corroborates the others, culminating in an unambiguous structural assignment.

Section 1: Foundational Analysis & Initial Hypothesis

Before any advanced analysis, we establish the compound's basic physicochemical properties. This foundational data provides the context for all subsequent spectroscopic interpretation.

| Property | Value | Source |

| Chemical Name | 2-Bromo-4-(chloromethyl)thiazole | [1] |

| CAS Number | 5198-77-6 | [2] |

| Molecular Formula | C₄H₃BrClNS | [1][2] |

| Molecular Weight | 212.5 g/mol | [2] |

| Exact Mass | 210.88600 u | [1] |

From the molecular formula, C₄H₃BrClNS, we can calculate the degree of unsaturation (DoU) to be 3. This is consistent with the proposed aromatic thiazole ring (DoU = 3; one ring and two double bonds), providing our first check against the named structure. Our initial hypothesis is, therefore, a five-membered thiazole ring substituted with a bromine atom, a chloromethyl group, and a single hydrogen atom. The following workflow outlines the process to confirm this hypothesis.

Caption: A logical workflow for structural elucidation.

Section 2: Mass Spectrometry - Confirming Mass and Elemental Composition

Expertise & Causality: We begin with Mass Spectrometry (MS) because it provides two foundational pieces of information with high confidence: the molecular weight and the presence of key elements (bromine and chlorine) through their unique isotopic signatures. This initial step validates the molecular formula before we invest time in more complex structural mapping.

The presence of both bromine (⁷⁹Br:⁸¹Br ≈ 50.5:49.5 or ~1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8:24.2 or ~3:1) creates a highly characteristic isotopic cluster for the molecular ion [M]⁺.[3][4][5] This pattern is a powerful diagnostic tool.

| Ion | Description | Predicted m/z | Expected Relative Intensity |

| [M]⁺ | C₄H₃⁷⁹Br³⁵ClNS | 211 | ~75% (Base Peak) |

| [M+2]⁺ | C₄H₃⁸¹Br³⁵ClNS or C₄H₃⁷⁹Br³⁷ClNS | 213 | ~100% |

| [M+4]⁺ | C₄H₃⁸¹Br³⁷ClNS | 215 | ~25% |

The observation of this distinct cluster, with the [M+2]⁺ peak being the most abundant, is strong evidence for the presence of one bromine and one chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS)

For an unambiguous formula confirmation, HRMS is employed. It measures the mass-to-charge ratio to several decimal places, allowing for the calculation of the elemental composition.

-

Expected HRMS (ESI+) for [C₄H₄BrClNS]⁺: 211.8934

-

Rationale: The measured mass must match the theoretical mass within a narrow tolerance (typically <5 ppm) to confirm the molecular formula C₄H₃BrClNS, ruling out other potential formulas with the same nominal mass.

Protocol 1: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for soft ionization to preserve the molecular ion.

-

Low-Resolution Analysis: Acquire a full scan spectrum on a quadrupole or ion trap mass spectrometer to observe the characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ isotopic pattern.

-

High-Resolution Analysis: Acquire a spectrum on a Time-of-Flight (TOF) or Orbitrap mass spectrometer to obtain the high-accuracy mass measurement.

-

Fragmentation Analysis (MS/MS): Isolate the [M+2]⁺ peak and subject it to collision-induced dissociation (CID) to observe fragment ions, which can provide clues about the molecule's connectivity (e.g., loss of ·Cl, ·Br, or ·CH₂Cl).[6]

Section 3: Infrared Spectroscopy - Identifying Functional Groups

Expertise & Causality: With the molecular formula confirmed, Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the types of chemical bonds present. This is a rapid, non-destructive technique that confirms the presence of the thiazole ring and the specific alkyl halide moieties, validating key components of our hypothesized structure.

| Wavenumber (cm⁻¹) | Vibration Type | Rationale for Assignment |

| 3100 - 3000 | Aromatic C-H Stretch | Indicates the C-H bond on the thiazole ring. |

| 1620 - 1500 | Thiazole Ring C=N, C=C Stretch | A series of absorptions characteristic of the aromatic thiazole heterocycle.[7][8][9] |

| 1450 - 1300 | Thiazole Ring Skeletal Vibrations | Further confirms the presence of the heterocyclic ring structure. |

| 780 - 720 | C-Cl Stretch | Strong absorption indicative of the chloromethyl group. |

| 650 - 550 | C-Br Stretch | Strong, low-energy absorption confirming the C-Br bond.[10] |

Protocol 2: FTIR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Collect a background spectrum of the empty sample holder.

-

Sample Spectrum: Collect the spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Section 4: NMR Spectroscopy - Mapping the Molecular Framework

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules.[11] While MS confirms the formula and IR identifies bonds, NMR reveals the precise connectivity and arrangement of atoms. For 2-bromo-4-(chloromethyl)thiazole, ¹H and ¹³C NMR are sufficient to solve the structure definitively.

Caption: Predicted NMR assignments for the target structure.

¹H NMR Analysis

The structure predicts two distinct proton environments, both of which lack adjacent protons for spin-spin coupling. Therefore, we expect to see two singlets.

-

H5 Proton: A singlet is expected for the lone proton on the thiazole ring. Its chemical shift will be in the aromatic region, predicted around ~7.5 ppm .

-

CH₂Cl Protons: A singlet is expected for the two equivalent protons of the chloromethyl group. These are deshielded by the adjacent chlorine atom and the thiazole ring, leading to a predicted chemical shift of ~4.8 ppm .

¹³C NMR Analysis

The structure has four unique carbon atoms.

-

Thiazole Carbons (C2, C4, C5): Three distinct signals are expected in the aromatic/heteroaromatic region (~115-155 ppm).[8]

-

C4: Attached to the electron-withdrawing chloromethyl group, expected around ~150-155 ppm .

-

C2: Attached to the electronegative nitrogen and bromine, expected around ~138-142 ppm .

-

C5: The sole carbon attached to a hydrogen, expected to be the most upfield of the ring carbons, around ~118-122 ppm .

-

-

CH₂Cl Carbon: One signal is expected in the aliphatic region, significantly downfield due to the attached chlorine, predicted around ~40-45 ppm .

Protocol 3: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

(Optional) 2D NMR: If assignments are ambiguous (unlikely for this simple structure), acquire a 2D HSQC spectrum to correlate each proton signal with its directly attached carbon signal, confirming the C5-H5 and CH₂-CH₂ assignments.

Section 5: Integrated Data Analysis & Final Confirmation

The power of this multi-faceted approach lies in the convergence of all data points. The final step is to collate the evidence and ensure it self-consistently points to a single, unambiguous structure.

| Technique | Finding | Interpretation |

| Mass Spec. | Molecular ion cluster at m/z 211, 213, 215 in a ~3:4:1 ratio. HRMS confirms C₄H₃BrClNS. | Confirms the molecular weight and the presence of one Br and one Cl atom. |

| FTIR | Absorptions at ~3050 cm⁻¹ (Ar C-H), ~1550 cm⁻¹ (C=N/C=C), ~750 cm⁻¹ (C-Cl), ~600 cm⁻¹ (C-Br). | Confirms the presence of a thiazole ring and the two distinct carbon-halogen bonds. |

| ¹H NMR | Two singlets observed at ~7.5 ppm (1H) and ~4.8 ppm (2H). | Consistent with the H5 proton on the thiazole ring and the CH₂ protons of the chloromethyl group, with no adjacent protons for coupling. |

| ¹³C NMR | Four signals observed at ~152 ppm, ~140 ppm, ~120 ppm, and ~42 ppm. | Confirms the four unique carbon environments of the thiazole ring and the chloromethyl group. |

Section 6: Safety & Handling

As a halogenated and potentially reactive intermediate, 2-bromo-4-(chloromethyl)thiazole must be handled with appropriate care.

-

Engineering Controls: Handle in a well-ventilated chemical fume hood.[1][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][16]

References

-

Nowak, M. J., & Lapinski, L. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(10), 2593. Available from: [Link]

-

LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloroaniline. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

MDPI. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(19), 6941. Available from: [Link]

-

Aitken, R. A., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45, 461–465. Available from: [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-(3-chloro-4-fluorophenyl)thiazole. PubChem Compound Database. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Bromo-4-methyl-1,3-thiazole. Retrieved from [Link]

-

Taurins, A., & Schneider, W. G. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(3), 1261-1268. Available from: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 347-362. Available from: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. Available from: [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 5198-77-6 CAS MSDS (2-BROMO-4-(CHLOROMETHYL)THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

Technical Guide: Mass Spectrometry of 2-Bromo-4-(chloromethyl)thiazole

[2]

Analyte: 2-Bromo-4-(chloromethyl)thiazole

Formula: C

Executive Summary & Chemical Context

2-Bromo-4-(chloromethyl)thiazole is a highly functionalized heterocycle used as a "warhead" or linker in drug discovery.[1][2] Its dual-halogenated nature presents unique challenges and opportunities in mass spectrometry:

-

The "Soft" Spot: The chloromethyl group (–CH

Cl) is a potent alkylating agent (benzylic-like reactivity).[2] It is prone to hydrolysis (to alcohol) or solvolysis (to ethers) during sample preparation.[2] -

The "Hard" Spot: The 2-bromo position is relatively stable under standard LC-MS conditions but provides a distinct isotopic anchor.[2]

Critical Insight for Researchers: The mass spectrum of this molecule is defined by its isotopic fingerprint . Successful identification relies not just on the molecular ion, but on the specific intensity ratios of the M, M+2, and M+4 peaks caused by the interplay of Bromine and Chlorine isotopes.[3]

The Isotopic Fingerprint (The Core Identification Tool)

Unlike simple organic molecules, this analyte possesses two distinct halogen atoms with significant natural isotope abundances.

-

Bromine:

Br (50.69%) and -

Chlorine:

Cl (75.78%) and

When these combine, they create a triad of molecular ion peaks. A researcher must verify this 3:4:1 pattern to confirm the presence of the intact molecule.

Theoretical Abundance Calculation

| Peak | Isotope Composition | Probability Calculation (Approx) | Relative Intensity (Normalized) |

| M (211) | 75% | ||

| M+2 (213) | ( | 100% (Base) | |

| M+4 (215) | 25% |

Note: The M+2 peak is the base peak (most intense) in this specific halogen combination, which is counter-intuitive to researchers used to single-halogen compounds.

Fragmentation Mechanisms (MS/MS)

In Tandem MS (MS/MS), the molecule fragments along predictable pathways governed by bond dissociation energies (BDE) and the stability of the resulting carbocations.

Primary Pathway: The "Benzylic" Cleavage

The chloromethyl C–Cl bond is the weakest link in the ionization chamber, particularly in Electron Ionization (EI) or high-energy Collision Induced Dissociation (CID).

-

Loss of Chlorine: The molecule loses a chlorine radical (EI) or HCl (ESI) to form the resonant-stabilized (2-bromothiazol-4-yl)methyl cation .[1][2]

-

Ring Degradation: The thiazole ring subsequently fragments, often ejecting HCN or the Sulfur atom.

Secondary Pathway: De-bromination

The C–Br bond at the 2-position is stronger due to

Visualization: Fragmentation Tree

The following diagram maps the logical decay of the precursor ion.

Figure 1: Proposed fragmentation pathway for 2-Bromo-4-(chloromethyl)thiazole in positive ion mode.[1][2]

Experimental Protocol & Method Development

Due to the reactivity of the chloromethyl group, standard "generic" LC-MS methods often fail or produce artifacts.

A. Sample Preparation (Crucial)[2]

-

Solvent Choice: Do NOT use Methanol. [1]

-

Reasoning: The chloromethyl group will undergo solvolysis with methanol to form the methyl ether analog (M+31 artifact), confusing the mass spectrum.

-

Recommendation: Dissolve samples in Acetonitrile (ACN) or Dichloromethane (DCM) .[2]

-

-

Water Exposure: Minimize time in aqueous buffers. Hydrolysis to the alcohol (2-bromo-4-(hydroxymethyl)thiazole) occurs rapidly at extremes of pH.[1][2]

B. Ionization Source Parameters

-

Mode: Electrospray Ionization (ESI) Positive.[2]

-

Target:

-

-

Cone Voltage: Keep low (15-20V). High cone voltage will induce in-source fragmentation, stripping the Chlorine before the quadrupole selects the parent ion.

-

APCI Option: If ESI sensitivity is low (due to lack of basicity), Atmospheric Pressure Chemical Ionization (APCI) is a robust alternative for halogenated aromatics.

C. LC-MS Workflow Diagram

This workflow ensures data integrity by preventing chemical artifacts during analysis.[1][2]

Figure 2: Optimized LC-MS workflow to minimize solvolysis artifacts.

Troubleshooting & Artifacts

| Observation | Root Cause | Corrective Action |

| Peak at M-36 (m/z 176) | In-source fragmentation (Loss of HCl).[2] | Reduce Cone Voltage/Fragmentor voltage. |

| Peak at M-4 (m/z 208) | Hydrolysis (Cl replaced by OH). | Fresh sample prep; use anhydrous solvents.[2] |

| Peak at M+14 (m/z 226) | Methanolysis (Cl replaced by OMe). | Switch solvent from MeOH to ACN. |

| Dimerization (2M) | High concentration in ESI source. | Dilute sample (target <10 µg/mL).[2] |

References

-

NIST Mass Spectrometry Data Center. 2-Bromo-4-chloroanisole (Analogous Halogen Pattern).[2] NIST Standard Reference Database.[2] Link

-

Sigma-Aldrich. 2-Bromo-4-chlorothiazole Product Information & Safety Data (Reactivity).Link[2]

-

Doc Brown's Chemistry. Mass spectrum fragmentation patterns of halogenated alkanes (Isotopic Theory).Link

-

National Institutes of Health (NIH). Ghost Peaks of Aromatic Metabolites Induced by Corona Discharge Artifacts in LC-ESI-MS/MS.[2] (Guidance on MS Artifacts). Link

Sources

- 1. 41731-23-1|2-Bromo-5-methylthiazole|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 2-Bromo-4-(chloromethyl)thiazole in Organic Solvents

Executive Summary

2-Bromo-4-(chloromethyl)thiazole is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its utility in the synthesis of more complex, biologically active molecules is well-established. However, realizing its full synthetic potential is critically dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive overview of the physicochemical properties and solubility profile of 2-Bromo-4-(chloromethyl)thiazole in various organic solvents. We synthesize available data with fundamental chemical principles to offer field-proven insights for solvent selection in synthesis, purification, and formulation. Furthermore, this document establishes a self-validating, detailed protocol for the experimental determination of thermodynamic solubility, ensuring researchers can generate high-quality, reliable data to guide their work.

The Central Role of Solubility in Leveraging 2-Bromo-4-(chloromethyl)thiazole

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. 2-Bromo-4-(chloromethyl)thiazole, with its two distinct reactive sites—the bromine atom amenable to cross-coupling reactions and the chloromethyl group perfect for nucleophilic substitution—serves as a versatile starting material for creating diverse molecular architectures.

The success of any chemical process involving this intermediate hinges on solubility. Proper solvent selection directly impacts:

-

Reaction Kinetics and Yield: Ensuring reactants are in the same phase is fundamental. Poor solubility leads to heterogeneous mixtures, slow reaction rates, and often, lower yields and increased byproducts.

-

Purification Efficiency: Crystallization, a primary method for purifying intermediates, is entirely dependent on solubility differences in various solvents at different temperatures. Likewise, chromatographic purification requires the analyte to be fully dissolved in the mobile phase.

-

Handling and Dosing: For screening and in vitro assays, accurate concentration relies on complete dissolution in a suitable solvent stock, typically DMSO.

This guide aims to demystify the solubility properties of this key intermediate, providing a foundational resource for chemists and pharmacologists.

Physicochemical Profile of 2-Bromo-4-(chloromethyl)thiazole

Understanding a molecule's inherent properties is the first step in predicting its solubility behavior. The structure of 2-Bromo-4-(chloromethyl)thiazole—featuring a polar heterocyclic ring system and two halogen atoms—suggests a moderate to good solubility in a range of polar organic solvents.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrClNS | [1] |

| Molecular Weight | 212.50 g/mol | Calculated |

| Appearance | Solid (Typical) | General Knowledge |

| Boiling Point | 118-120 °C (at 16 Torr) | [1] |

| Density (Predicted) | 1.831 g/cm³ | [1] |

| pKa (Predicted) | -1.22 | [1] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |

The presence of the nitrogen and sulfur heteroatoms, along with the electronegative bromine and chlorine atoms, creates a molecule with significant dipole moments. This polarity is the primary driver of its interaction with solvent molecules. The predicted low pKa indicates it is a very weak base.

Solubility Profile: A Data-Driven Overview

Direct, quantitative public data on the solubility of 2-Bromo-4-(chloromethyl)thiazole is sparse. However, by combining information from analogous compounds and general chemical principles, a reliable qualitative and semi-quantitative picture can be constructed. A related compound, 2-bromo-4-chlorothiazole, is noted for its moderate solubility in organic solvents[2].

Table 2: Estimated Solubility of 2-Bromo-4-(chloromethyl)thiazole

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Causality |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | The high polarity and hydrogen bond accepting capability of these solvents effectively solvate the thiazole ring and halogenated functional groups. DMSO is a common choice for creating high-concentration stock solutions for screening. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle applies. The bromine and chlorine atoms on the solute have favorable dipole-dipole interactions with these chlorinated solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents can engage in dipole-dipole interactions but are not as effective as polar aprotic solvents. |

| Alcohols | Methanol, Ethanol | Moderate | These protic solvents can interact with the lone pairs on the nitrogen and sulfur atoms. However, the overall non-polar character of the carbon backbone may limit very high solubility. |

| Esters | Ethyl Acetate | Moderate | Offers a balance of polarity and is a good solvent for many organic intermediates. |

| Non-polar | Hexanes, Toluene | Low to Insoluble | The significant polarity of the thiazole derivative prevents effective solvation by non-polar solvents, where dispersion forces are the only significant interactions. |

| Aqueous | Water | Insoluble | The molecule lacks sufficient hydrogen bonding capability and possesses significant non-polar surface area, making it immiscible with water. |

Experimental Determination of Thermodynamic Solubility

To move beyond estimation, experimental validation is essential. The "gold standard" for solubility measurement is the thermodynamic or equilibrium solubility assay, often referred to as the shake-flask method[3][4]. This method ensures that a true equilibrium is reached between the dissolved solute and the excess solid phase, providing the most accurate and reliable solubility value.[3][5]

The Principle of Self-Validation in Equilibrium Solubility

A trustworthy protocol must be self-validating. In this context, it means the experiment is designed to prove that equilibrium has been achieved. This is accomplished by sampling the saturated solution over a time course (e.g., 24, 48, and 72 hours)[6]. Equilibrium is confirmed when the measured concentration reaches a plateau and does not significantly change between the later time points.[6] This approach mitigates the risk of reporting prematurely measured, non-equilibrium values, which would be erroneously low.

Detailed Protocol: Isothermal Equilibrium Solubility Determination

This protocol describes a robust method for determining the solubility of 2-Bromo-4-(chloromethyl)thiazole in a given organic solvent at a specified temperature (e.g., ambient temperature).

Materials:

-

2-Bromo-4-(chloromethyl)thiazole (solid)

-

Solvent of interest (HPLC-grade)

-

2 mL glass vials with screw caps

-

Vial roller, orbital shaker, or magnetic stirrer

-

Temperature-controlled environment (e.g., lab bench at ambient temperature)

-

Syringes and 0.22 µm chemical-resistant filters (e.g., PTFE)

-

Calibrated analytical balance

Methodology:

-

Preparation: Add an excess amount of solid 2-Bromo-4-(chloromethyl)thiazole to a 2 mL glass vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on a vial roller or shaker in a temperature-controlled environment. Allow the mixture to agitate for at least 48-72 hours to ensure equilibrium is reached.[6][8]

-

Phase Separation: After equilibration, let the vial stand for at least 1 hour to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Immediately filter the sample through a 0.22 µm chemical-resistant filter into a clean vial for analysis. This step is critical to remove any microscopic undissolved particles.

-

Dilution: If necessary, accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the sample using a validated HPLC-UV method. Create a calibration curve using standards of known concentrations of 2-Bromo-4-(chloromethyl)thiazole to determine the concentration of the saturated solution.

-

Calculation: Calculate the solubility in mg/mL or g/L, taking into account any dilution factors.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Practical Implications for Drug Development

-

Solvent Selection for Synthesis: For reactions involving 2-Bromo-4-(chloromethyl)thiazole, halogenated solvents like DCM or polar aprotic solvents like acetonitrile are excellent first choices to ensure homogeneity. If a reaction requires heating, the solvent's boiling point must also be considered.[1]

-

Purification Strategy: The low solubility in non-polar solvents like hexanes makes them ideal anti-solvents. A common purification strategy would be to dissolve the crude product in a minimal amount of a good solvent (e.g., DCM or Ethyl Acetate) and then slowly add hexanes to induce crystallization of the pure compound, leaving more polar impurities behind in the solvent mixture.

-

Formulation & Screening: For biological screening, high concentration stock solutions are typically prepared in DMSO. The data herein confirms that DMSO is an appropriate choice. Researchers must be mindful of the final DMSO concentration in their assays, as it can affect biological outcomes.

Conclusion

2-Bromo-4-(chloromethyl)thiazole is a cornerstone intermediate whose effective use is governed by its solubility. While quantitative data remains limited in public literature, a strong qualitative and predictive understanding can be derived from its physicochemical properties. It exhibits high solubility in polar aprotic and halogenated solvents and low solubility in non-polar and aqueous media. For precise, application-specific needs, the detailed and self-validating experimental protocol provided in this guide offers a reliable path to generating high-quality thermodynamic solubility data. This foundational knowledge is indispensable for optimizing synthetic routes, streamlining purification processes, and ensuring data integrity in biological assays.

References

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. Available from: [Link]

-

PubChem. 2-Bromo-4-(3-chloro-4-fluorophenyl)thiazole. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

International Pharmaceutical Federation (FIP). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

-

PubChem. 2-Bromo-4-cyanothiazole. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Chemsrc. 2-BROMO-4-P-TOLYL-THIAZOLE | CAS#:101862-33-3. Available from: [Link]

-

Angene Chemical. Thiazole, 2-bromo-(CAS# 3034-53-5). Available from: [Link]

-

PubChem. 4-Bromo-2-methyl-1,3-thiazole. Available from: [Link]

Sources

- 1. 5198-77-6 CAS MSDS (2-BROMO-4-(CHLOROMETHYL)THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Buy 2-Bromo-4-chlorothiazole | 139670-03-4 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. evotec.com [evotec.com]

- 6. who.int [who.int]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to the Discovery and History of Functionalized Thiazoles

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most significant scaffolds in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in a wide range of molecular interactions have established it as a "privileged structure" in drug design. This guide provides a comprehensive exploration of the historical milestones in thiazole chemistry, from its initial synthesis to its role in blockbuster pharmaceuticals. We will delve into the foundational synthetic methodologies, such as the Hantzsch synthesis, and trace the evolution to modern, highly efficient functionalization techniques. Through a detailed examination of key natural products and synthetic drugs, this paper will illuminate the causal relationship between specific functionalizations of the thiazole core and their resulting biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the enduring legacy and future potential of this versatile heterocyclic system.

Introduction: The Thiazole Ring - An Enduring Scaffold in Medicinal Chemistry

The thiazole, or 1,3-thiazole, is a five-membered heteroaromatic ring characterized by the presence of a sulfur and a nitrogen atom at positions 1 and 3, respectively.[3] This arrangement imparts a unique set of physicochemical properties. The thiazole ring is planar and aromatic, a result of the delocalization of a lone pair of electrons from the sulfur atom across the ring system.[2][4] This aromaticity confers significant stability, while the presence of the heteroatoms creates a distinct electronic landscape. The nitrogen atom acts as a hydrogen bond acceptor, and the ring system can participate in π-π stacking interactions, making it an ideal pharmacophore for interacting with biological macromolecules.[5]

The significance of the thiazole scaffold is underscored by its presence in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[6][7] The thiazole ring is a key component of Vitamin B1 (Thiamine), essential for metabolism, and forms the core of the thiazolidine ring in penicillins, the first class of antibiotics.[8][9] In modern medicine, over 18 FDA-approved drugs feature a thiazole core, with applications spanning anticancer (Dasatinib), anti-HIV (Ritonavir), antifungal (Ravuconazole), and anti-inflammatory (Meloxicam) therapies.[1][5] This widespread utility is a direct consequence of the ring's synthetic tractability and the profound influence that functionalization at its C2, C4, and C5 positions has on pharmacological activity.

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The history of functionalized thiazoles begins in 1887 with the seminal work of German chemist Arthur Hantzsch.[10][11] His discovery, now famously known as the Hantzsch thiazole synthesis, was the first practical method for constructing the thiazole ring and remains a cornerstone of heterocyclic chemistry to this day.[12]

The reaction involves the condensation of an α-haloketone with a thioamide.[11][13] The elegance of the Hantzsch synthesis lies in its simplicity and robustness, providing direct access to 2,4-disubstituted thiazoles.

Causality Behind the Experimental Choices:

-

α-Haloketone: The ketone provides the C4 and C5 atoms of the thiazole ring. The adjacent halogen (typically bromine or chlorine) serves as a crucial electrophilic site, activating the α-carbon for nucleophilic attack.

-

Thioamide: The thioamide provides the sulfur, nitrogen, and C2 atom of the ring. The sulfur atom of the thioamide is a potent nucleophile, initiating the reaction sequence.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps in the mechanism. The reaction often proceeds readily, sometimes at room temperature, but may be heated to increase the rate.

Mechanism of the Hantzsch Thiazole Synthesis

The mechanism proceeds through a logical sequence of nucleophilic attack, cyclization, and dehydration:

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide ion.

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.

-

Dehydration: The tetrahedral intermediate then eliminates a molecule of water to form the aromatic thiazole ring.

Figure 1: Simplified mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[13]

-

Add methanol (5 mL) and a magnetic stir bar.[13]

-

Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 100°C setting) for 30 minutes. The reactants will dissolve, and a precipitate may begin to form.[13]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. The basic solution neutralizes the HBr byproduct.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold deionized water to remove any remaining salts.

-

Spread the collected solid on a tared watch glass and allow it to air dry completely.

-

Self-Validation: The crude product is typically of high purity. The structure and purity can be confirmed by determining the melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data.

Expanding the Synthetic Toolkit: Beyond Hantzsch

While the Hantzsch synthesis is foundational, the need for more diverse substitution patterns and milder reaction conditions spurred the development of alternative methods.

The Cook-Heilbron Synthesis

Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method provides a route to 5-aminothiazoles, a class of compounds that were previously difficult to access.[14] The reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide, isothiocyanates, or dithioacids.[14][15]

Causality Behind the Experimental Choices:

-

α-Aminonitrile: This starting material provides the C4 and C5 atoms, along with the 5-amino group.

-

Carbon Disulfide (CS₂): This reagent serves as the source for the C2 atom and the sulfur atom of the thiazole ring.

-

Mild Conditions: A key advantage of this method is that it often proceeds at room temperature in aqueous or alcoholic media, making it suitable for sensitive substrates.[14]

Figure 2: General experimental workflow for the Cook-Heilbron synthesis.

Other Notable Synthetic Routes

-

From α-Acylamino Ketones: Reaction with phosphorus pentasulfide (P₄S₁₀) can convert α-acylamino ketones into 2,5-disubstituted thiazoles.[4]

-

Tcherniac's Synthesis: This method involves the acid hydrolysis of α-thiocyanoketones to produce 2-substituted thiazoles.[15]

Functionalized Thiazoles in Nature and Medicine: A Historical Perspective

The true impact of the thiazole ring became apparent with its discovery in vital natural products and pioneering synthetic drugs.

The Vitamin B1 (Thiamine) Connection

The isolation and structural elucidation of thiamine in the 1930s was a landmark achievement. It revealed that nature had long utilized the thiazole ring for critical biochemical functions. The thiazolium salt portion of thiamine is the active coenzyme, essential for carbohydrate metabolism. The C2 proton of the thiazolium ring is unusually acidic, and its removal generates a nucleophilic carbene that plays a central role in enzymatic reactions like the decarboxylation of pyruvate.

The Penicillin Revelation

The discovery of penicillin by Alexander Fleming and its subsequent structural determination by Dorothy Hodgkin revealed a fused β-lactam-thiazolidine ring system. While not a fully aromatic thiazole, the thiazolidine core was crucial for the antibiotic's activity and stability, cementing the importance of the sulfur-nitrogen heterocycle in the burgeoning field of antibiotics.

The Rise of Sulfa Drugs

Sulfathiazole, a prominent member of the sulfonamide class of antibiotics developed in the mid-20th century, was one of the first synthetic drugs to showcase the power of the thiazole ring as a pharmacophore.[8] It demonstrated that incorporating the thiazole moiety could significantly enhance the antibacterial potency and pharmacological properties of a parent compound.

The Modern Era: Functionalized Thiazoles in Contemporary Drug Discovery

Today, the thiazole scaffold is a mainstay in drug development, with medicinal chemists employing a vast arsenal of synthetic techniques to fine-tune its properties.[1] The ability to strategically place functional groups on the thiazole ring allows for the optimization of potency, selectivity, and pharmacokinetic profiles.

| Drug Name | Functionalized Thiazole Core | Primary Indication | Mechanism of Action |

| Dasatinib | 2-amino-4-methylthiazole | Chronic Myeloid Leukemia (CML) | BCR-ABL Kinase Inhibitor |

| Ritonavir | Bis-thiazole | HIV/AIDS | Protease Inhibitor |

| Meloxicam | 4-hydroxy-2-methyl-thiazole | Arthritis / Inflammation | COX-2 Inhibitor |

| Nitazoxanide | 2-aminothiazole | Antiparasitic | Inhibition of Pyruvate:Ferredoxin Oxidoreductase |

| Cefiderocol | 2-aminothiazole | Complicated Bacterial Infections | Siderophore Cephalosporin |

Table 1: Selected FDA-approved drugs containing a functionalized thiazole core.[1][5][14]

Case Study: Dasatinib - A Targeted Cancer Therapy

The development of Dasatinib (Sprycel) provides an authoritative example of modern thiazole functionalization. Dasatinib is a potent inhibitor of the BCR-ABL kinase, the enzyme responsible for certain types of leukemia.

-

The Challenge: The first-generation inhibitor, Imatinib, was effective but faced issues with resistance.

-

The Solution: Researchers designed Dasatinib with a 2-aminothiazole core. This particular scaffold was chosen for its ability to form key hydrogen bonds within the ATP-binding pocket of the kinase enzyme.

-

Causality of Functionalization: The aminothiazole group forms a critical bidentate hydrogen bond with the "hinge region" of the kinase. Further functionalization on the thiazole and appended phenyl ring allowed for optimization of binding to both active and inactive conformations of the enzyme, overcoming many of the resistance mechanisms seen with Imatinib.

Figure 3: Logical pathway showing Dasatinib's inhibition of BCR-ABL.

Conclusion and Future Outlook

From its discovery in the late 19th century to its central role in 21st-century medicine, the functionalized thiazole has proven to be a remarkably versatile and enduring chemical scaffold. The foundational Hantzsch synthesis provided the initial gateway to this class of compounds, while subsequent innovations have enabled chemists to synthesize a near-infinite variety of derivatives. The continued exploration of modern synthetic methods, such as C-H activation and flow chemistry, will undoubtedly unlock even more efficient and sustainable routes to novel functionalized thiazoles. As our understanding of complex biological systems deepens, the thiazole ring, with its unique blend of stability, electronic properties, and synthetic accessibility, is poised to remain a critical component in the development of the next generation of therapeutics and advanced materials.

References

-

Al-Ostoot, F.H., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(21), 6617. Available at: [Link]

-

Ayati, A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(9), 1000-1012. Available at: [Link]

-

Bhat, G., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 135-143. Available at: [Link]

-

Javed, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4948. Available at: [Link]

-

Britannica, The Editors of Encyclopaedia. (2018). Thiazole. Encyclopædia Britannica. Available at: [Link]

-

de Souza, M.V.N. (2005). Synthesis and biological activity of natural thiazoles: An important class of heterocyclic compounds. Journal of Sulfur Chemistry, 26(4-5), 429-449. Available at: [Link]

-

El-Sayed, N.N.E., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Chinese Chemical Society, 67(11), 1935-1956. Available at: [Link]

-

Wikipedia contributors. (2023). Thiazole. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

de Souza, M.V.N. (2005). Synthesis and biological activity of natural thiazoles: An important class of heterocyclic compounds. Journal of Sulfur Chemistry, 26, 429-449. Available at: [Link]

-

Butt, A.Q., et al. (2022). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 20(2), 113. Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. SynArchive.com. Available at: [Link]

-

Duc, D.X., & Chung, N.T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 634-653. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Organic-Chemistry.org. Available at: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. ChemHelpAsap.com. Available at: [Link]

-

Sharma, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar, 4(2), 5272. Available at: [Link]

-

Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2966. Available at: [Link]

-

Iqbal, J. (2019). Thiazole.pptx. SlideShare. Available at: [Link]

-

Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.com. Available at: [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. synarchive.com [synarchive.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Note: Selective N-Alkylation of Primary Amines using 2-Bromo-4-(chloromethyl)thiazole

Abstract

This guide details the protocol for the chemoselective N-alkylation of primary amines using 2-Bromo-4-(chloromethyl)thiazole . This bifunctional scaffold presents a unique challenge: distinguishing between the highly reactive "benzylic-like" chloromethyl electrophile and the heteroaryl bromide at the C2 position. By leveraging the kinetic dominance of the

Introduction & Reactivity Profile

The 2-Bromo-4-(chloromethyl)thiazole scaffold is a high-value building block in medicinal chemistry, particularly for kinase inhibitors and antiviral agents. Its utility lies in its dual electrophilicity.

The Chemoselectivity Challenge

The molecule contains two electrophilic sites:

-

C4-Chloromethyl Group (

): A benzylic-like halide. The thiazole ring stabilizes the transition state for nucleophilic attack, making this site highly reactive toward -

C2-Bromide (

): An activated heteroaryl halide. While susceptible to nucleophilic aromatic substitution (

Key Strategic Insight: To achieve high yield, the reaction must be run under conditions that favor kinetic control—sufficient to drive the

Mechanistic Pathway & Logic[1]

The reaction proceeds via a standard

Reaction Diagram (Graphviz)

Caption: Kinetic pathway favoring selective mono-alkylation at the C4-chloromethyl position over competing side reactions.

Experimental Protocol

Materials & Reagents[2][3]

-

Substrate: 2-Bromo-4-(chloromethyl)thiazole (1.0 equiv)

-

Nucleophile: Primary Amine (1.2 – 1.5 equiv)

-

Note: Use 2.0+ equiv if the amine is inexpensive/volatile to suppress over-alkylation.

-

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent: Acetonitrile (MeCN) (Preferred) or DMF/THF.

-

Why MeCN? It is polar enough to solubilize the intermediate salts but easy to remove during workup, unlike DMF.

-

Step-by-Step Procedure

Step 1: Preparation

-

Dissolve 2-Bromo-4-(chloromethyl)thiazole (1.0 equiv) in anhydrous MeCN (

concentration). -

Cool the solution to

using an ice bath. Cooling is critical to suppress rapid exothermic over-reaction.

Step 2: Nucleophile Addition 3. Add the Base (DIPEA, 2.0 equiv) to the solution. 4. Add the Primary Amine (1.2 equiv) dropwise over 5–10 minutes.

- Tip: If the amine is a solid, dissolve it in a minimal amount of MeCN before addition.

Step 3: Reaction & Monitoring

5. Allow the reaction to warm slowly to Room Temperature (

- Look for the disappearance of the starting chloride (often less polar) and the appearance of the mono-alkylated product (more polar).

- Checkpoint: If di-alkylation (tertiary amine) is observed, lower the temperature to

Step 4: Workup & Purification

8. Quench: Dilute with Ethyl Acetate (EtOAc) and wash with saturated

- Note: The C2-bromo group makes the product slightly lipophilic; ensure the column is not flushed too quickly.

Optimization & Troubleshooting Guide

| Issue | Observation | Root Cause | Solution |

| Over-Alkylation | Formation of tertiary amine (M + Thiazole mass). | Product competes with starting amine as a nucleophile. | Increase amine stoichiometry (1.5–2.0 eq). Dilute reaction ( |

| C2-Displacement | Loss of Bromine signal in LC-MS; formation of diamine. | Temperature too high or base too strong. | Keep reaction at |

| Hydrolysis | Formation of 4-(hydroxymethyl)thiazole. | Wet solvent or hygroscopic amine. | Use anhydrous MeCN and store reagents under inert atmosphere ( |

| Stalled Reaction | Starting material persists after 6h. | Amine is sterically hindered or electron-deficient. | Add catalytic KI ( |

Safety Considerations (HSE)

-

Alkylating Agent: 2-Bromo-4-(chloromethyl)thiazole is a potent alkylating agent. It can cause severe skin burns, eye damage, and sensitization.[2] Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Vesicant Potential: Analogous halomethyl thiazoles have vesicant properties. In case of skin contact, wash immediately with 5% acetic acid followed by soap and water.

-

Waste Disposal: Quench excess alkylating agent with a dilute amine solution or thiosulfate before disposal.

References

-

Thiazole Reactivity & Selectivity

-

Nucleophilic Substitution on Thiazoles

-

General Synthesis of Aminomethyl Thiazoles

-

Safety Data

Sources

- 1. 2-(Bromomethyl)-4-methyl-1,3-thiazole | 913073-81-1 | Benchchem [benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-1,3-thiazol-4-amine | C3H3BrN2S | CID 20294042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hologic.com [hologic.com]

- 8. fishersci.com [fishersci.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Suzuki-Miyaura coupling with 2-bromo-thiazole derivatives.

Topic: Precision Engineering of Thiazole Scaffolds: Suzuki-Miyaura Coupling of 2-Bromothiazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Strategic Context: The "2-Position" Paradox

In medicinal chemistry, the thiazole ring is a privileged scaffold, appearing in blockbuster drugs like Ritonavir (antiviral) and Dasatinib (kinase inhibitor). However, the 2-position of the thiazole ring presents a unique synthetic paradox known to seasoned process chemists.

While 2-bromothiazole is electronically activated for Oxidative Addition (due to the electron-withdrawing nature of the adjacent C=N bond), this same feature makes the resulting organopalladium species highly reactive and prone to off-cycle pathways.

The Three Core Challenges:

-

Catalyst Poisoning: The thiazole nitrogen (and to a lesser extent, sulfur) is a potent

-donor. It can displace phosphine ligands, forming stable, unreactive bis-thiazolyl-Pd complexes that arrest the catalytic cycle. -

Hydrodehalogenation (Protodebromination): The electron-deficient nature of the thiazolyl-Pd intermediate makes it susceptible to reduction by hydride sources (solvents, bases), leading to the formation of thiazole (H-Th) instead of the coupled product.

-

Transmetallation Stalling: Because the oxidative addition is fast, a buildup of the electrophilic Ar-Pd-X species occurs. If transmetallation is slow (due to steric bulk or low nucleophilicity of the boronate), the catalyst decomposes or engages in side reactions.

This guide moves beyond "standard" conditions, offering a tiered approach to coupling 2-bromothiazoles with high fidelity.

Critical Decision Matrix

Before selecting a protocol, analyze your substrate properties using this logic flow.

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate stability and steric demand.

Detailed Protocols

Protocol A: The "Workhorse" (Standard Conditions)

Best for: Simple aryl boronic acids and robust 2-bromothiazoles.

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which enforces a geometry that resists displacement by the thiazole nitrogen, reducing catalyst poisoning.

-

Reagents:

-

2-Bromothiazole derivative (1.0 equiv)

-

Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

-

-

Procedure:

-

Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.[1]

-

Evacuate and backfill with Argon (x3).

-

Add 1,4-Dioxane (concentration 0.1 M – 0.2 M).

-

Add the aqueous K₂CO₃ solution.

-

Critical Step: Vigorously stir and heat to 80–90 °C for 4–12 hours.

-

Note: If black palladium precipitates early (<1 hour), oxidative addition was too fast compared to transmetallation. Switch to Protocol B.

-

Protocol B: The "High Performance" (Pd-PEPPSI-IPr)

Best for: Sterically hindered substrates, electron-rich chlorides, or cases where dehalogenation is observed.

Rationale: Pd-PEPPSI-IPr is a "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" complex.[2][3] The bulky N-Heterocyclic Carbene (NHC) ligand creates a steric fortress around the Pd center, preventing thiazole coordination. It is also highly active, often allowing the reaction to proceed at lower temperatures or faster rates, outcompeting the dehalogenation pathway.

-

Reagents:

-

2-Bromothiazole derivative (1.0 equiv)

-

Boronic Pinacol Ester or Acid (1.5 equiv)

-

Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

-

Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv) or Cs₂CO₃.

-

Solvent: Toluene/Water (10:1) or pure DME.

-

-

Procedure:

Protocol C: The "Slow Release" (MIDA Boronates)

Best for: Unstable boronic acids (e.g., 2-pyridyl, vinyl) that decompose before coupling.

Rationale: MIDA (N-methyliminodiacetic acid) boronates are protected and do not transmetallate directly. Under basic aqueous conditions, they slowly hydrolyze to release the active boronic acid. This "slow release" keeps the concentration of the active nucleophile low but constant, preventing homocoupling and allowing the difficult cross-coupling to proceed efficiently.

-

Reagents:

-

2-Bromothiazole derivative (1.0 equiv)

-

Aryl-MIDA boronate (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)

-

Base: K₃PO₄ (3.0 M aqueous, 5.0 equiv)

-

Solvent: THF or Dioxane.

-

-

Procedure:

-

Combine bromide, MIDA boronate, and precatalyst.

-

Add THF and aqueous base.

-

Heat to 60 °C overnight.

-

Mechanism: The aqueous base slowly hydrolyzes the MIDA backbone, releasing the active boronic acid species in situ.

-

Troubleshooting & Optimization Data

Common Failure Modes & Solutions:

| Observation | Diagnosis | Root Cause | Corrective Action |

| Product is H-Thiazole | Hydrodehalogenation | Pd-H species formed via | 1. Switch solvent to Toluene (non-protic).2. Use Protocol B (NHC ligands resist |